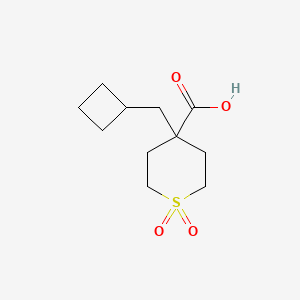

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

Description

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is a sulfone-containing heterocyclic compound characterized by a six-membered thiane ring (a thiacyclohexane derivative) with two sulfonyl oxygen atoms (1,1-dioxo group) and a cyclobutylmethyl substituent at the 4-position.

Properties

IUPAC Name |

4-(cyclobutylmethyl)-1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4S/c12-10(13)11(8-9-2-1-3-9)4-6-16(14,15)7-5-11/h9H,1-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGXYQITXMBBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2(CCS(=O)(=O)CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate diene precursors with sulfur sources under controlled conditions.

Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via alkylation reactions, where a cyclobutylmethyl halide reacts with the thiane ring in the presence of a base.

Oxidation to Form the Sulfone: The sulfur atom in the thiane ring is oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The sulfone can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols (for esterification), amines (for amidation), in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Further oxidized sulfone derivatives.

Reduction: Corresponding sulfide derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds within the thiane family exhibit promising antimicrobial properties. For instance, derivatives of thiane compounds have shown efficacy against various bacterial strains and fungi, suggesting that 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid could be explored for similar applications .

Anticancer Properties

The compound's structural features may contribute to its potential as an anticancer agent. Research indicates that thiane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have demonstrated that certain thiane compounds exhibit significant cytotoxicity against multiple cancer cell lines .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer activity of thiane derivatives, several compounds were screened against human breast adenocarcinoma (MCF7) cells. Results indicated that compounds with structural similarities to this compound exhibited notable cytotoxic effects, with inhibition rates exceeding 70% at certain concentrations .

Case Study 2: Antimicrobial Efficacy

A series of thiane derivatives were tested for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with similar thiane derivatives is presented below:

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. The cyclobutylmethyl group provides steric hindrance, enhancing selectivity towards specific targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

*Calculated based on cyclopropylmethyl analog’s molecular weight (232.3 g/mol) with an additional CH₂ group (14 g/mol).

2.2 Substituent Effects on Physicochemical Properties

- The methyl derivative (192.23 g/mol) lacks steric hindrance, favoring higher solubility in polar solvents .

Electronic Effects :

- Aromatic substituents, such as the 3-fluorophenylmethyl group (hypothesized from ), would introduce electron-withdrawing effects, altering electronic density and reactivity compared to aliphatic substituents like cyclobutylmethyl.

- The thiazinan derivatives (313.37 g/mol) feature nitrogen in the heterocycle, enhancing hydrogen-bonding capacity and basicity, which may improve bioavailability compared to sulfur-only thiane analogs .

Biological Activity

4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is a sulfur-containing compound with potential biological activities that warrant detailed investigation. This article synthesizes existing research on its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.

- Molecular Formula : C10H16O4S

- CAS Number : 2090713-34-9

- Molar Mass : 232.3 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, particularly enzymes and cellular processes. Below are the key areas of activity based on current research findings.

Enzyme Inhibition

One significant area of research is the compound's ability to inhibit specific enzymes, notably xanthine oxidase (XO), which is involved in purine metabolism and associated with conditions like gout.

- Xanthine Oxidase Inhibition : Preliminary studies suggest that derivatives of thiane compounds exhibit varying degrees of xanthine oxidase inhibitory activity. For example, related compounds have shown IC50 values ranging from 3.6 to 9.9 μM for effective inhibition .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound 5k | 8.1 | Xanthine Oxidase Inhibitor |

| Compound 5j | 3.6 | Xanthine Oxidase Inhibitor |

This suggests that this compound may also possess similar inhibitory properties, although specific data on this compound is limited.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The antioxidant potential of related thiane derivatives has been explored, indicating moderate antioxidant activity .

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential biological effects.

- Anticancer Potential : Research on similar thiane compounds has highlighted their ability to induce apoptosis in cancer cells through various mechanisms . For instance, studies indicated that certain derivatives promoted apoptosis in K562 cells in a dose-dependent manner.

- Cardiovascular Applications : Compounds with similar structures have been investigated for their antihypertensive properties, suggesting a potential role for thiane derivatives in managing blood pressure through ACE inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(cyclobutylmethyl)-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid?

- Methodology : The synthesis typically involves:

Cyclization : Reacting cyclobutylmethyl bromide with a thiane precursor under basic conditions.

Oxidation : Introducing the sulfone group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid).

Carboxylation : Functionalizing the thiane ring with a carboxylic acid group via carboxylation reagents (e.g., CO₂ under pressure).

- Key Considerations : Optimize reaction temperatures (e.g., 0–60°C for cyclization) and solvent systems (e.g., THF or DMF) to improve yields .

Q. How is the structural integrity of this compound confirmed in synthetic studies?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclobutylmethyl and sulfone group integration.

- X-Ray Crystallography : Use SHELXL ( ) for resolving crystal structures and validating stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₁H₁₈O₄S) and purity .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities.

- TLC : Silica gel plates with ethyl acetate/hexane eluents for rapid purity checks.

- Elemental Analysis : Validate elemental composition (C, H, S, O) within ±0.3% theoretical values .

Q. What are the reported antimicrobial mechanisms of this compound?

- Mechanism : The sulfone group inhibits bacterial enzymes (e.g., dihydrofolate reductase), while the cyclobutylmethyl group enhances membrane permeability.

- Data : In structurally related thiane derivatives (e.g., cyclopropylmethyl analogs), MIC values against E. coli and S. aureus range from 8–32 µg/mL .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

- Approach :

Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Control variables : Account for solvent effects (e.g., DMSO concentration ≤1%) and cell-line specificity (e.g., HepG2 vs. MCF-7 for anticancer studies).

Structural validation : Confirm batch-to-batch consistency via NMR and XRD to rule out isomerism or polymorphic effects .

Q. What computational strategies predict target interactions for this compound?

- Methods :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like topoisomerase II (anticancer target).

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.

- SAR Analysis : Compare cyclobutylmethyl vs. cyclopropylmethyl analogs to identify substituent effects on binding affinity .

Q. How can reaction conditions be optimized for gram-scale synthesis?

- Strategies :

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions during cyclization.

- Purification : Employ recrystallization (ethanol/water) or preparative HPLC for ≥95% purity.

- Catalysis : Screen Pd/C or enzyme catalysts for selective oxidation steps .

Q. What role does the cyclobutylmethyl group play in modulating bioactivity?

- SAR Insights :

- Enhanced Lipophilicity : Cyclobutylmethyl increases logP vs. smaller substituents (e.g., methyl), improving membrane penetration.

- Steric Effects : The four-membered ring may restrict conformational flexibility, optimizing target binding.

- Comparative Data : Cyclopropylmethyl analogs show lower anticancer IC₅₀ values (e.g., 12 µM vs. 18 µM for cyclobutylmethyl), suggesting size-dependent activity .

Critical Considerations

- Data Limitations : Biological activity data primarily derive from cyclopropylmethyl analogs (); cyclobutylmethyl-specific studies are sparse and require validation.

- Synthetic Challenges : Cyclobutylmethyl precursors are less commercially available than cyclopropylmethyl, necessitating custom synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.